molecular formula C28H19NO B13390769 N-(4-(naphthalen-1-yl)phenyl)dibenzo[b,d]furan-3-amine

N-(4-(naphthalen-1-yl)phenyl)dibenzo[b,d]furan-3-amine

Katalognummer: B13390769
Molekulargewicht: 385.5 g/mol
InChI-Schlüssel: DIEGNQAXGUGDTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-(naphthalen-1-yl)phenyl)dibenzo[b,d]furan-3-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties This compound is characterized by the presence of a naphthalene moiety attached to a phenyl group, which is further connected to a dibenzofuran core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(naphthalen-1-yl)phenyl)dibenzo[b,d]furan-3-amine typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this .

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-(naphthalen-1-yl)phenyl)dibenzo[b,d]furan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Wissenschaftliche Forschungsanwendungen

N-(4-(naphthalen-1-yl)phenyl)dibenzo[b,d]furan-3-amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-(4-(naphthalen-1-yl)phenyl)dibenzo[b,d]furan-3-amine involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(4-(naphthalen-1-yl)phenyl)dibenzo[b,d]furan-3-amine stands out due to its specific structural arrangement, which imparts unique electronic and photophysical properties. This makes it particularly valuable in applications such as OLEDs, where efficient light emission and stability are crucial .

Eigenschaften

Molekularformel

C28H19NO

Molekulargewicht

385.5 g/mol

IUPAC-Name

N-(4-naphthalen-1-ylphenyl)dibenzofuran-3-amine

InChI

InChI=1S/C28H19NO/c1-2-8-23-19(6-1)7-5-10-24(23)20-12-14-21(15-13-20)29-22-16-17-26-25-9-3-4-11-27(25)30-28(26)18-22/h1-18,29H

InChI-Schlüssel

DIEGNQAXGUGDTM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)NC4=CC5=C(C=C4)C6=CC=CC=C6O5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.